molecular formula C9H8ClFO2 B1352162 3-(3-Chloro-2-fluorophenyl)propanoic acid CAS No. 886498-12-0

3-(3-Chloro-2-fluorophenyl)propanoic acid

Cat. No.: B1352162
CAS No.: 886498-12-0
M. Wt: 202.61 g/mol
InChI Key: VYQNICAOBPTLMG-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a propanoic acid moiety

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: One common method for synthesizing this compound involves the aromatic substitution of a suitable phenyl precursor. For example, starting with 3-chloro-2-fluorobenzene, the compound can be synthesized through a Friedel-Crafts acylation reaction using propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

    Halogenation: Another approach involves the halogenation of a pre-formed phenylpropanoic acid. This can be achieved by treating the compound with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the propanoic acid moiety is converted to a carboxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also undergo reduction reactions, particularly at the carboxyl group, to form alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can lead to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: this compound can be converted to 3-(3-Chloro-2-fluorophenyl)acetic acid.

    Reduction: The reduction of the carboxyl group yields 3-(3-Chloro-2-fluorophenyl)propanol.

    Substitution: Substituted derivatives such as 3-(3-Chloro-2-fluorophenyl)propylamine.

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity. Derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being evaluated for their efficacy in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluorophenyl)propanoic acid and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    3-(2-Chlorophenyl)propanoic acid: Similar structure but lacks the fluoro substituent.

    3-(3-Fluorophenyl)propanoic acid: Similar structure but lacks the chloro substituent.

    3-(3-Chloro-4-fluorophenyl)propanoic acid: Similar structure with an additional fluoro substituent.

Uniqueness: 3-(3-Chloro-2-fluorophenyl)propanoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(3-chloro-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQNICAOBPTLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407406
Record name 3-(3-chloro-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-12-0
Record name 3-(3-chloro-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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